molecular formula C22H19ClN2O4 B6547639 ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946311-94-0

ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No. B6547639
CAS RN: 946311-94-0
M. Wt: 410.8 g/mol
InChI Key: TURYXZTVIHNPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate, also known as ECPMAB, is a synthetic compound that belongs to the class of pyridine derivatives. It has been studied extensively in recent years due to its potential applications in various areas of scientific research. ECPMAB has been used in a variety of laboratory experiments to investigate its properties and potential applications.

Scientific Research Applications

Ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has been studied extensively in recent years due to its potential applications in various areas of scientific research. It has been used in a variety of laboratory experiments to investigate its properties and potential applications. For example, it has been used in studies of the inhibition of monoamine oxidase, the inhibition of the growth of human leukemia cells, and the inhibition of the growth of bacteria. It has also been used in studies of the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Additionally, ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has been used in studies of its anti-inflammatory and antioxidant properties.

Mechanism of Action

The exact mechanism of action of ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is not yet fully understood. However, it is believed that its effects are due to its ability to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. Additionally, it is believed that ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate may also interact with certain receptors in the body, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. Additionally, studies have shown that it can interact with certain receptors in the body, such as the serotonin and dopamine receptors. These interactions may result in various biochemical and physiological effects, including the inhibition of the growth of certain types of cells, the inhibition of the growth of certain types of bacteria, and the inhibition of the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

Ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has low bioavailability. However, ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate also has several limitations for use in laboratory experiments. It is relatively expensive, and it is not very soluble in aqueous solutions. Additionally, it is not very stable in organic solvents, and it can be easily degraded by light and heat.

Future Directions

There are several potential future directions for research into ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate. One potential direction is to further investigate its potential applications in various areas of scientific research. Additionally, further research could be conducted into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into the development of more efficient synthesis methods and the optimization of its properties for use in laboratory experiments. Finally, further research could be conducted into the development of new formulations of ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate for use in clinical studies.

Synthesis Methods

Ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate can be synthesized through a multi-step process involving several reagents. The first step involves the reaction of 3-chlorophenylmethylene dihydropyridine-3-carboxamide with ethyl chloroformate in the presence of pyridine. This reaction results in the formation of ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate. This compound can then be isolated and purified through a series of chromatography steps.

properties

IUPAC Name

ethyl 4-[[1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)16-6-9-19(10-7-16)24-21(27)17-8-11-20(26)25(14-17)13-15-4-3-5-18(23)12-15/h3-12,14H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURYXZTVIHNPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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